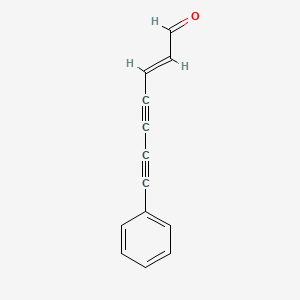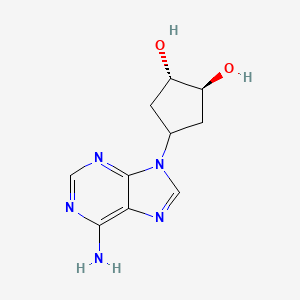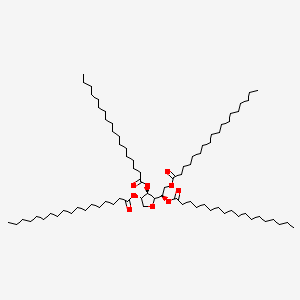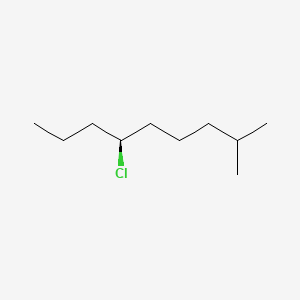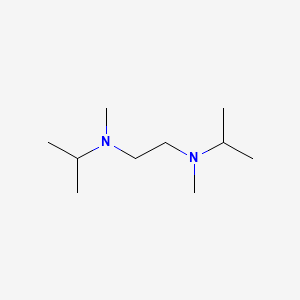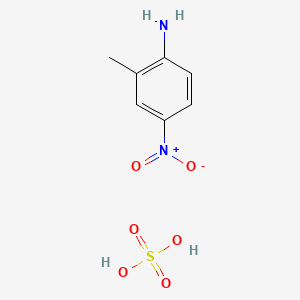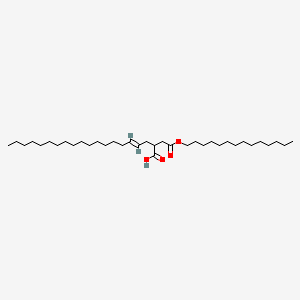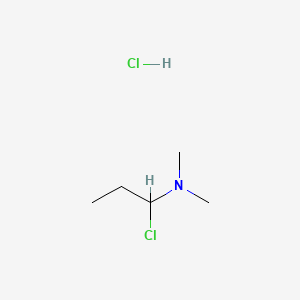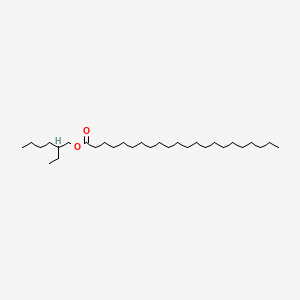
2-Ethylhexyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.
化学反応の分析
Types of Reactions
2-Ethylhexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Docosanoic acid and 2-ethylhexanol.
Reduction: 2-Ethylhexanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Ethylhexyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
作用機序
The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.
類似化合物との比較
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.
特性
CAS番号 |
87891-59-6 |
|---|---|
分子式 |
C30H60O2 |
分子量 |
452.8 g/mol |
IUPAC名 |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
InChIキー |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


